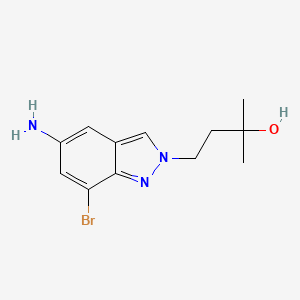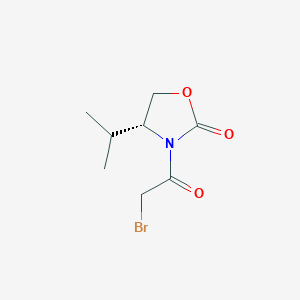![molecular formula C8H7N3O2 B12834951 5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
5-Methyl-6-nitroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both a nitro group and a methyl group on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitroimidazo[1,2-a]pyridine typically involves the nitration of 5-methylimidazo[1,2-a]pyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 5-Methylimidazo[1,2-a]pyridine
Nitrating Agents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction mixture is cooled to 0-5°C, and the nitrating agents are added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to enhance safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amination: Reduction of the nitro group forms 5-Methyl-6-aminoimidazo[1,2-a]pyridine.
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential lead compound for the development of new drugs targeting infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-Methyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The compound may also inhibit specific enzymes involved in critical biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-3-nitroimidazo[1,2-a]pyridine
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- 2-Methyl-5-nitroimidazo[1,2-a]pyridine
Uniqueness
5-Methyl-6-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
5-methyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7N3O2/c1-6-7(11(12)13)2-3-8-9-4-5-10(6)8/h2-5H,1H3 |
Clé InChI |
KRGMAOFLPPPRHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=NC=CN12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)


